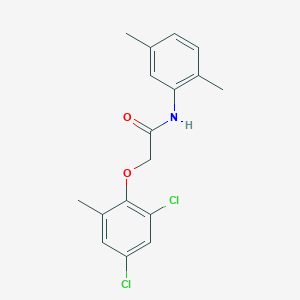![molecular formula C16H17ClN2O3 B5227925 N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture for over 50 years. It is a white, crystalline solid that is soluble in water and has a low toxicity to humans and animals. Diuron is effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This leads to a decrease in energy production and ultimately, the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress responses. It can also affect the levels of various plant hormones, such as abscisic acid and jasmonic acid. In addition, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea can alter the composition of plant membranes and affect the activity of enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a useful tool for researchers studying plant physiology and biochemistry. It can be used to investigate the effects of herbicides on photosynthesis, gene expression, and hormone signaling pathways. However, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has limitations as a research tool. Its mode of action is not specific to a particular target, which can make it difficult to interpret results. In addition, this compound can have variable effects depending on the plant species, growth conditions, and experimental design.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. One area is the development of alternative herbicides that are more environmentally friendly. This could involve the identification of new compounds with specific modes of action that are less harmful to non-target organisms. Another area is the study of this compound's effects on soil microbial communities. Recent research has shown that herbicides can have significant impacts on soil biodiversity and nutrient cycling. Understanding these effects could help to develop more sustainable agricultural practices. Finally, there is a need for further research on the molecular mechanisms of this compound's action in plants. This could involve the use of advanced molecular biology techniques, such as CRISPR-Cas9 gene editing, to investigate the role of specific genes and proteins in this compound sensitivity.
Métodos De Síntesis
Diuron can be synthesized by reacting 3-chloroaniline with 2-methoxyphenol in the presence of phosgene and triethylamine. The resulting product is then treated with urea to yield N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used to control weeds in a variety of crops, including cotton, sugarcane, citrus, and grapes. However, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has also been found to have negative effects on non-target organisms, such as aquatic plants and animals. As a result, there is ongoing research to develop alternative herbicides that are more environmentally friendly.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-2-3-8-15(14)22-10-9-18-16(20)19-13-6-4-5-12(17)11-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPOTGCXVBOSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![1-(4-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5227845.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227853.png)
![N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5227865.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)

![N~1~-(tert-butyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5227940.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
